

# A Comparative Guide to the Cross-Species Electrophysiological Effects of Sotalol

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## Compound of Interest

Compound Name: **Sotalol**

Cat. No.: **B1662669**

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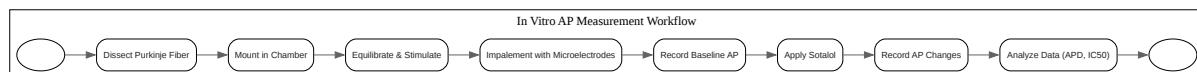
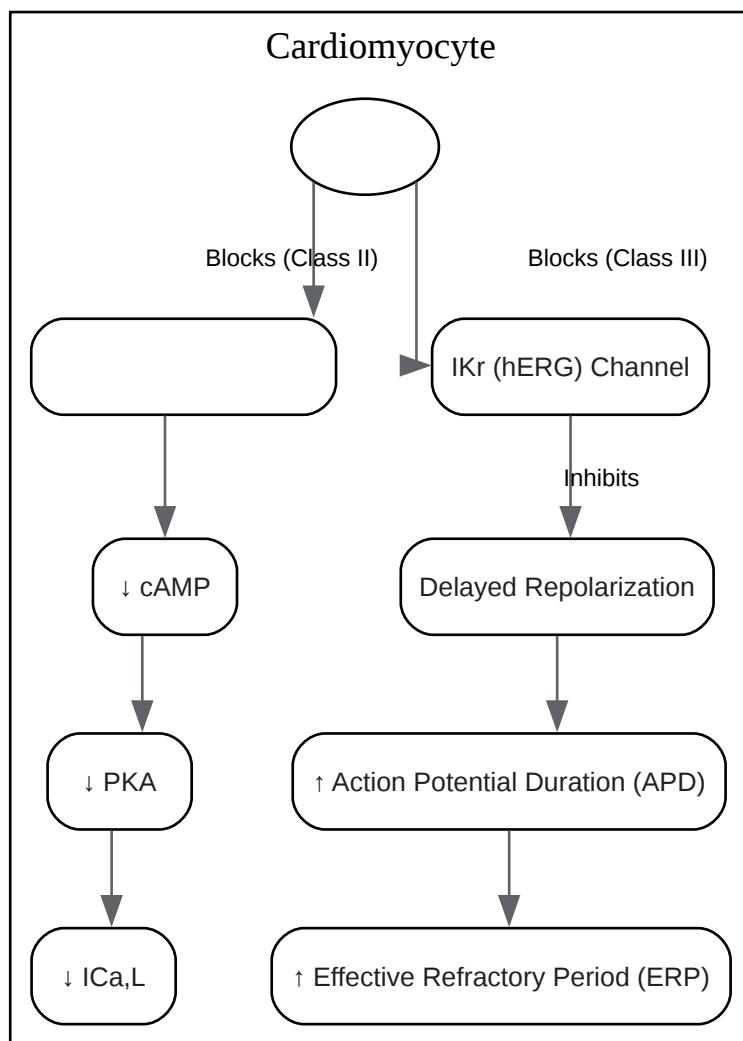
For Researchers, Scientists, and Drug Development Professionals

## Introduction: The Dual-Action Profile of Sotalol

**Sotalol** is an antiarrhythmic agent distinguished by its unique dual mechanism of action, exhibiting both non-selective  $\beta$ -adrenergic blockade (Vaughan Williams Class II) and potassium channel blockade (Vaughan Williams Class III) properties.<sup>[1]</sup> This dual action results in a complex electrophysiological profile that has been a subject of extensive research. The L-enantiomer of **sotalol** is primarily responsible for its  $\beta$ -blocking activity, while both D- and L-enantiomers contribute to the Class III effects by blocking the rapid component of the delayed rectifier potassium current (IKr).<sup>[2]</sup> This guide will delve into the species-specific nuances of these effects, providing a framework for robust preclinical evaluation.

## Mechanistic Insights: Sotalol's Interaction with Cardiac Ion Channels

**Sotalol**'s primary Class III antiarrhythmic effect is the prolongation of the cardiac action potential duration (APD), which is a direct consequence of its blockade of potassium channels, particularly the IKr current encoded by the human Ether-à-go-go-Related Gene (hERG).<sup>[1][2]</sup> This blockade delays the repolarization phase of the action potential, thereby increasing the effective refractory period of cardiac tissue.



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## References

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- 2. [benchchem.com](#) [benchchem.com]
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